molecular formula C23H17Cl2N3O2S B12032551 N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12032551
M. Wt: 470.4 g/mol
InChI Key: ZTSGBTDDZODSGO-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes chlorinated phenyl groups and a quinazolinyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinyl Moiety: This step involves the synthesis of the quinazolinyl core, which can be achieved through cyclization reactions of appropriate precursors.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups can be introduced through substitution reactions using chlorinated benzene derivatives.

    Coupling Reactions: The final step involves coupling the quinazolinyl moiety with the chlorinated phenyl groups and the acetamide functionality. This can be achieved through various coupling reactions, such as amide bond formation.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. It could be investigated for its potential as a therapeutic agent.

    Medicine: Due to its potential biological activity, the compound may be explored for its use in drug development. It could serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(3-CHLORO-4-METHYLPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE lies in its combination of chlorinated phenyl groups and the quinazolinyl moiety, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2N3O2S

Molecular Weight

470.4 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Cl2N3O2S/c1-14-6-9-16(12-19(14)25)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-10-7-15(24)8-11-17/h2-12H,13H2,1H3,(H,26,29)

InChI Key

ZTSGBTDDZODSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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